Cas no 2228869-96-1 (2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene)

2-(But-3-yn-1-yl)-1-methoxy-4-nitrobenzene is a nitro-substituted aromatic compound featuring an alkyne functional group, making it a versatile intermediate in organic synthesis. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups on the benzene ring enhances its reactivity in electrophilic and nucleophilic substitution reactions. The terminal alkyne moiety allows for further functionalization via click chemistry, Sonogashira coupling, or other alkyne-specific transformations. This compound is particularly useful in pharmaceutical and materials science research, where its structural motifs can be leveraged to construct complex molecules. Its well-defined reactivity profile and stability under standard conditions make it a reliable building block for synthetic applications.
2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene structure
2228869-96-1 structure
商品名:2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene
CAS番号:2228869-96-1
MF:C11H11NO3
メガワット:205.209943056107
CID:6082900
PubChem ID:165611274

2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene 化学的及び物理的性質

名前と識別子

    • 2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene
    • EN300-1735280
    • 2228869-96-1
    • インチ: 1S/C11H11NO3/c1-3-4-5-9-8-10(12(13)14)6-7-11(9)15-2/h1,6-8H,4-5H2,2H3
    • InChIKey: VFMKNZFHJGIQNI-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=CC(=CC=1CCC#C)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 205.07389321g/mol
  • どういたいしつりょう: 205.07389321g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 263
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 55Ų

2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1735280-10.0g
2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene
2228869-96-1
10g
$5037.0 2023-06-04
Enamine
EN300-1735280-5g
2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene
2228869-96-1
5g
$3396.0 2023-09-20
Enamine
EN300-1735280-1g
2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene
2228869-96-1
1g
$1172.0 2023-09-20
Enamine
EN300-1735280-5.0g
2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene
2228869-96-1
5g
$3396.0 2023-06-04
Enamine
EN300-1735280-10g
2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene
2228869-96-1
10g
$5037.0 2023-09-20
Enamine
EN300-1735280-0.25g
2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene
2228869-96-1
0.25g
$1078.0 2023-09-20
Enamine
EN300-1735280-1.0g
2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene
2228869-96-1
1g
$1172.0 2023-06-04
Enamine
EN300-1735280-0.05g
2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene
2228869-96-1
0.05g
$983.0 2023-09-20
Enamine
EN300-1735280-2.5g
2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene
2228869-96-1
2.5g
$2295.0 2023-09-20
Enamine
EN300-1735280-0.5g
2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene
2228869-96-1
0.5g
$1124.0 2023-09-20

2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene 関連文献

2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzeneに関する追加情報

Comprehensive Guide to 2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene (CAS No. 2228869-96-1): Properties, Applications, and Market Insights

2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene (CAS No. 2228869-96-1) is a specialized organic compound that has garnered significant attention in the field of synthetic chemistry and material science. This nitro-substituted benzene derivative is characterized by its unique molecular structure, which includes a but-3-yn-1-yl group and a methoxy substituent. Its chemical formula and structural features make it a valuable intermediate in various industrial and research applications.

The compound's nitrobenzene core is a key functional group that contributes to its reactivity and utility in organic synthesis. Researchers and manufacturers often seek 2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene for its role in constructing complex molecular architectures. Its alkyne functionality (from the but-3-yn-1-yl group) enables click chemistry reactions, which are currently a hot topic in pharmaceutical development and polymer science.

In recent years, the demand for nitroaromatic compounds like 2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene has increased due to their applications in: organic electronics, dye synthesis, and pharmaceutical intermediates. The compound's electron-withdrawing nitro group makes it particularly useful in designing charge-transfer materials for OLED technology, a rapidly growing sector in display manufacturing.

From a synthetic chemistry perspective, CAS 2228869-96-1 offers several advantages. The methoxy group provides stability to the aromatic system while allowing for further functionalization. Many researchers are investigating its potential in: cross-coupling reactions, polymer modifications, and as a precursor for heterocyclic compounds. These applications align with current trends in green chemistry and sustainable material development.

The global market for specialty chemicals like 2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene is experiencing steady growth, driven by advancements in: material science, drug discovery, and agrochemical research. Suppliers and manufacturers are focusing on developing efficient synthesis routes for this compound to meet the increasing demand from research institutions and industrial laboratories.

Quality control is paramount when working with CAS 2228869-96-1. Analytical techniques such as HPLC, GC-MS, and NMR spectroscopy are essential for verifying the purity and identity of this compound. Proper storage conditions (typically cool, dry environments) are recommended to maintain its stability over extended periods.

Current research trends involving 2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene focus on its potential in: bioconjugation chemistry, smart material design, and as a building block for functional polymers. These applications address pressing needs in medical diagnostics, renewable energy technologies, and advanced material engineering.

For researchers considering 2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene for their projects, it's important to consult recent literature on its: reactivity profile, safety data, and handling procedures. While not classified as hazardous under standard conditions, proper laboratory practices should always be followed when working with any chemical substance.

The future outlook for CAS 2228869-96-1 appears promising, particularly in emerging fields like: molecular electronics, click chemistry applications, and advanced material synthesis. As synthetic methodologies continue to evolve, this compound is likely to find new applications in cutting-edge technologies.

In conclusion, 2-(but-3-yn-1-yl)-1-methoxy-4-nitrobenzene represents an important building block in modern chemical research and industrial applications. Its unique combination of functional groups makes it valuable for diverse applications ranging from material science to pharmaceutical development. As research continues to uncover new uses for this versatile compound, its significance in the chemical industry is expected to grow substantially.

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